molecular formula C9H11ClIN B2894499 2-Amino-5-iodoindan hydrochloride CAS No. 446879-25-0

2-Amino-5-iodoindan hydrochloride

Cat. No.: B2894499
CAS No.: 446879-25-0
M. Wt: 295.55
InChI Key: KXPCULLKBZKNFC-UHFFFAOYSA-N
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Description

2-Amino-5-iodoindan hydrochloride is a chemical compound that belongs to the class of indane derivatives. It is a psychoactive derivative of 2-aminoindane and is known for its structural similarity to p-iodoamphetamine. This compound has been identified in recreational products and is known to produce effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) .

Preparation Methods

The synthesis of 2-Amino-5-iodoindan hydrochloride typically involves the iodination of 2-aminoindane. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indane ring. The reaction conditions often involve the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

2-Amino-5-iodoindan hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted indane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-iodoindan hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects associated with the compound . The molecular targets include serotonin transporters, norepinephrine transporters, and dopamine transporters .

Comparison with Similar Compounds

2-Amino-5-iodoindan hydrochloride is similar to other indane derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPCULLKBZKNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348113
Record name 5-Iodo-2-aminoindan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782044-60-3
Record name 5-Iodo-2-aminoindan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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